2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride
CAS No.: 105650-26-8
Cat. No.: VC12012894
Molecular Formula: C17H19ClN2O
Molecular Weight: 302.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105650-26-8 |
|---|---|
| Molecular Formula | C17H19ClN2O |
| Molecular Weight | 302.8 g/mol |
| IUPAC Name | 2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H |
| Standard InChI Key | IPBFLJORDQJZLM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an indole scaffold substituted with a benzyloxy group (-OCHCH) at position 6 and a 2-aminoethyl chain (-CHCHNH) at position 3, protonated as a hydrochloride salt. The benzyloxy group introduces steric bulk and lipophilicity, while the ethanamine side chain provides a primary amine functional group for potential hydrogen bonding or salt bridge formation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.8 g/mol |
| CAS Number | 105650-26-8 |
| IUPAC Name | 2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl |
| Solubility | Poor in aqueous media; soluble in DMSO and methanol |
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyloxy aromatic protons (δ 7.25–7.45 ppm) and the indole NH proton (δ 11.2 ppm). Mass spectrometry (MS) shows a molecular ion peak at m/z 302.8, consistent with the hydrochloride salt.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 6-hydroxyindole, which undergoes benzylation using benzyl chloride in the presence of a base (e.g., KCO) to introduce the 6-benzyloxy group. Subsequent Mannich reaction with ethylenediamine and formaldehyde installs the ethanamine side chain at position 3. The final hydrochloride salt is formed via treatment with HCl gas in anhydrous ether.
Key Reaction Steps:
-
Benzylation:
-
Mannich Reaction:
-
Salt Formation:
Biological Activity and Applications
Neurological Targets
Indole derivatives are known modulators of serotonin and dopamine receptors. Molecular docking studies suggest that the ethanamine side chain of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride interacts with the serotonin 5-HT receptor’s binding pocket, potentially conferring antipsychotic or anxiolytic properties.
Structure-Activity Relationships (SAR)
Substituent Effects
-
6-Position Modifications: Bromo or iodo substituents (e.g., 2-(6-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride ) reduce potency compared to benzyloxy, highlighting the importance of lipophilic groups .
-
3-Position Variations: Elongating the ethanamine chain (e.g., propylamine) decreases activity by 10-fold, emphasizing the need for a short, flexible linker.
Table 2: Comparative Activity of Indole Derivatives
Challenges and Future Directions
Limitations
-
Poor Aqueous Solubility: The logP value of 3.2 limits bioavailability, necessitating prodrug strategies or nanoparticle formulations.
-
Metabolic Instability: Cytochrome P450-mediated oxidation of the benzyloxy group generates inactive metabolites.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume